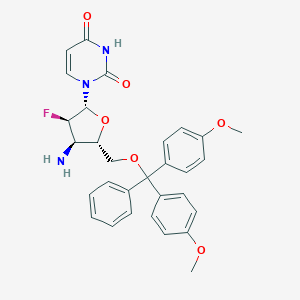

2'-Deoxy-5'-O-DMT-2'-fluorocytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(32)26(31)28(40-24)34-17-16-25(35)33-29(34)36/h3-17,24,26-28H,18,32H2,1-2H3,(H,33,35,36)/t24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHRJBAZYWIGNS-YULOIDQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514906 | |

| Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177086-37-2 | |

| Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 5 O Dmt 2 Fluorocytidine

Strategies for Selective Fluorination at the 2'-Position of Nucleosides

The introduction of a fluorine atom at the 2'-position of the sugar moiety in nucleosides is a key modification in medicinal chemistry. This alteration can enhance enzymatic stability and modulate the sugar pucker, which in turn affects the binding affinity of oligonucleotides. nih.govoup.com The synthesis of these fluorinated nucleosides can be broadly categorized into two main strategies: the direct fluorination of a pre-existing nucleoside or the condensation of a fluorine-substituted sugar with a nucleobase. nih.govmdpi.com The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Chemical Synthesis Approaches for 2'-Fluoro-Nucleosides

The synthesis of 2'-fluoro-nucleosides has been extensively explored, leading to a variety of robust chemical methods. These approaches are designed to control the stereochemistry at the C2' position, yielding either the ribo (β-fluoro) or arabino (α-fluoro) configuration.

Diethylaminosulfur Trifluoride (DAST) is a widely used and versatile reagent for the deoxofluorination of alcohols. nih.gov In nucleoside chemistry, DAST facilitates the direct replacement of a hydroxyl group with a fluorine atom. The reaction typically proceeds via an SN2 mechanism, which results in a complete inversion of the stereochemical configuration at the reaction center. nih.gov

For the synthesis of 2'-deoxy-2'-fluorocytidine (B130037), a common strategy involves the fluorination of an arabinonucleoside precursor, such as arabinocytidine (Ara-C). The 2'-hydroxyl group in arabinonucleosides is in the up (β) configuration. Treatment with DAST replaces this hydroxyl group with a fluorine atom in the down (α) position, yielding the desired 2'-fluoro-2'-deoxyribonucleoside configuration. nih.govmdpi.com This method is often preferred over the fluorination of 2,2'-anhydronucleosides for its versatility, especially for purine (B94841) nucleosides. nih.gov For instance, scientists at Pharmasset utilized a DAST fluorination step to produce β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a potent inhibitor of the HCV NS5B polymerase. oup.com

Electrophilic fluorination has emerged as a powerful strategy for the synthesis of fluorinated nucleosides, offering an alternative to nucleophilic methods and providing excellent diastereocontrol. nih.gov These methods often involve the reaction of an enolate or a similar nucleophilic carbon species with an electrophilic fluorine source ("F+").

A prominent approach involves the fluorination of a protected 2-deoxyribonolactone. nih.govresearchgate.net The lactone is first converted to its lithium enolate, which is then quenched with an electrophilic fluorinating agent such as N-fluorodibenzenesulfonamide (NFSI). The stereochemical outcome of the fluorination can be controlled by the steric bulk of protecting groups at the 3' and 5' positions, allowing for the selective synthesis of the 2-deoxy-2-fluoroarabinolactone precursor. researchgate.net Further development of this methodology has enabled the synthesis of the 2-deoxy-2-fluororibolactone by using a diastereoselectively installed trimethylsilyl (B98337) group to direct the fluorination. researchgate.net This approach is advantageous as it avoids the use of hazardous reagents like DAST and allows for a consolidated and efficient synthesis. nih.gov Another strategy employs the electrophilic fluorination of a glycal with NFSI, which provides a difunctionalized furanoside intermediate with high diastereoselectivity, serving as a stable precursor for subsequent glycosylation reactions. researchgate.netnih.gov

| Fluorination Method | Reagent(s) | Typical Precursor | Key Features |

| Nucleophilic Fluorination | Diethylaminosulfur Trifluoride (DAST) | Arabinonucleoside (with 2'-OH) | SN2 reaction, results in inversion of configuration. nih.govmdpi.com |

| Electrophilic Fluorination | N-Fluorodibenzenesulfonimide (NFSI), Selectfluor | 2-Deoxyribonolactone, Glycal | Diastereoselective, avoids hazardous reagents, allows for stereochemical control via directing groups. nih.govresearchgate.netresearchgate.net |

| Anhydronucleoside Ring Opening | Hydrogen Fluoride (B91410) (HF), Olah's Reagent (Pyridine-HF) | 2,2'-Anhydronucleoside | Direct method to introduce 2'-α-F into pyrimidine (B1678525) nucleosides. nih.govmdpi.com |

The ring-opening of an anhydronucleoside with a fluoride source is a direct and effective method for introducing a fluorine atom at the 2'-position, particularly for pyrimidine nucleosides. nih.govmdpi.com The first synthesis of a nucleoside with a fluorinated carbohydrate, 2'-deoxy-2'-fluorouridine, was achieved by treating a 2,2'-anhydronucleoside with hydrogen fluoride (HF). nih.govoup.com

This reaction involves an SN2 attack by the fluoride ion on the C2' position of the strained three-membered anhydro ring, leading to the formation of a 2'-α-fluoro-2'-deoxy nucleoside. nih.gov Due to the hazardous nature of anhydrous HF, milder reagents such as Olah's reagent (a pyridine-polyhydrofluoride complex) have been employed to achieve the same transformation more safely. nih.gov While this is a short and direct route, the DAST fluorination of an arabinonucleoside is considered more versatile for creating a wider range of 2'-α-fluoro nucleosides. nih.gov

Synthesis of 2'-Deoxy-5'-O-DMT-2'-Fluorocytidine Phosphoramidites

The conversion of the modified nucleoside, this compound, into its phosphoramidite (B1245037) derivative is a critical step for its use in automated oligonucleotide synthesis. Phosphoramidites are the activated monomers, or building blocks, used in the solid-phase synthesis of DNA and RNA. thermofisher.com The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine 3'-CE phosphoramidite involves protecting the exocyclic amino group of cytidine (B196190) with an acetyl (Ac) group, followed by phosphitylation of the free 3'-hydroxyl group. biosynth.com This phosphitylation is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base, such as diisopropylethylamine (DIPEA). The resulting phosphoramidite is a stable, yet reactive, compound suitable for solid-phase synthesis. biosynth.com

Phosphoramidite Chemistry for Oligonucleotide Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclic process that allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG). nih.gov Each cycle of nucleotide addition consists of four main chemical steps:

Deprotection (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is accomplished by treating the support with a mild acid, such as trichloroacetic or dichloroacetic acid, which exposes the 5'-hydroxyl group for the next reaction.

Coupling: The next phosphoramidite monomer (e.g., this compound phosphoramidite) is activated by an activator, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage. The coupling efficiency is crucial for the synthesis of long, high-quality oligonucleotides. oup.com

Capping: To prevent the extension of chains that failed to react during the coupling step, a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This ensures that only the desired full-length oligonucleotides are produced. oup.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using an aqueous solution of iodine in the presence of a weak base like pyridine (B92270) or lutidine.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. The inclusion of 2'-fluoro-modified phosphoramidites, like the one derived from this compound, is compatible with this standard synthesis chemistry, allowing for the routine production of oligonucleotides with enhanced properties. researchgate.netnih.gov

Implementation of 5'-O-Dimethoxytrityl (DMT) Protection

The selective protection of the 5'-hydroxyl group is a critical first step in the synthesis of nucleoside phosphoramidites. The dimethoxytrityl (DMT) group is the most commonly used protecting group for this purpose due to its facile introduction and its acid-lability, which allows for its removal under mild conditions during automated DNA/RNA synthesis. researchgate.netnih.gov

The protection of the 5'-hydroxyl group of 2'-deoxy-2'-fluorocytidine is typically achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dioxane. nih.gov The bulky nature of the DMT group sterically favors reaction at the primary 5'-hydroxyl over the secondary 3'-hydroxyl group, leading to the desired 5'-O-DMT protected product. researchgate.net This reaction is a standard procedure in nucleoside chemistry and is crucial for preventing unwanted side reactions at the 5'-position during subsequent synthetic steps. The DMT group's stability under the basic conditions used for phosphitylation and its easy cleavage with a weak acid like trichloroacetic acid make it an ideal choice for solid-phase oligonucleotide synthesis. researchgate.netoup.com

| Reagent/Condition | Purpose | Reference |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Introduces the DMT protecting group | nih.gov |

| Pyridine or Triethylamine | Base catalyst | nih.gov |

| Dioxane | Solvent | nih.gov |

| Trichloroacetic acid | Deprotection agent | oup.com |

N4-Protecting Group Strategies (e.g., Acetyl, Benzoyl)

The exocyclic amine of the cytosine base (N4-position) is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. Common protecting groups for the N4-amino group of cytidine derivatives include acyl groups such as acetyl (Ac) and benzoyl (Bz).

For instance, N4-acetylation can be accomplished using acetic anhydride. cymitquimica.com Similarly, N4-benzoylation is carried out using benzoyl chloride. oup.comresearchgate.netbiosynth.com The selection between acetyl and benzoyl protection can depend on the specific requirements of the synthesis and the desired deprotection conditions. Benzoyl groups are generally more stable and require harsher conditions for removal (e.g., concentrated aqueous ammonia (B1221849) at elevated temperatures), while acetyl groups can often be removed under milder conditions. oup.comresearchgate.net

| Protecting Group | Reagent for Introduction | Key Characteristics | Reference |

| Acetyl (Ac) | Acetic Anhydride | Smaller size, milder deprotection | biosynth.comcymitquimica.com |

| Benzoyl (Bz) | Benzoyl Chloride | Greater stability, requires stronger deprotection conditions | oup.comresearchgate.netbiosynth.com |

Integration of 3'-O-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite Moiety

With the 5'-hydroxyl and N4-amino groups appropriately protected, the final step in preparing the building block for automated oligonucleotide synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. The most widely used phosphoramidite is the 2-cyanoethyl N,N-diisopropylphosphoramidite.

This phosphitylation reaction is carried out by treating the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole, in an anhydrous solvent like acetonitrile. oup.comcphi-online.com The resulting 3'-O-phosphoramidite is a stable compound that can be readily activated during solid-phase synthesis to form the internucleotide phosphodiester linkage. The cyanoethyl group serves as a protecting group for the phosphate, which can be efficiently removed by a β-elimination reaction under mild basic conditions at the end of the synthesis. oup.com

The successful synthesis of N4-acetyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine 3'-CE phosphoramidite and N4-benzoyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine 3'-CE phosphoramidite has been reported and these reagents are commercially available. biosynth.combiosynth.com

| Reagent/Condition | Purpose | Reference |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | oup.comcphi-online.com |

| N,N-Diisopropylethylamine (DIPEA) or 1H-tetrazole | Activator/Base | oup.com |

| Anhydrous acetonitrile | Solvent | oup.com |

Advanced Derivatizations for Oligonucleotide Conjugation and Functionalization

Beyond its incorporation into standard oligonucleotides, this compound can be further derivatized to facilitate the conjugation of various molecules, such as fluorophores, proteins, and therapeutic agents. These conjugations are crucial for a wide range of applications, including diagnostics, molecular imaging, and targeted drug delivery.

One common strategy for post-synthetic conjugation involves the introduction of a reactive handle, such as an amino or carboxyl group, into the oligonucleotide chain. nih.gov This can be achieved by using modified phosphoramidites during synthesis or by post-synthetic modification of the oligonucleotide. For example, an amino-modifier can be added to the 5'-terminus, allowing for subsequent coupling with N-hydroxysuccinimide (NHS) esters of various molecules. psu.edu

Another approach involves the use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high efficiency and specificity. mdpi.com This requires the incorporation of an azide (B81097) or alkyne-modified nucleoside into the oligonucleotide.

Furthermore, derivatization can occur at the internucleotidic phosphate backbone. For instance, the Staudinger reaction can be employed to introduce a carboxylic acid function at a specific phosphate position, which can then be used for amide bond formation with a primary amine. nih.gov These advanced derivatization strategies significantly expand the functional repertoire of oligonucleotides containing 2'-fluorocytidine, enabling the development of sophisticated molecular tools and therapeutic candidates.

| Derivatization Strategy | Reactive Groups | Application | Reference |

| Amino-modification | Primary amine | Conjugation with NHS esters | psu.edu |

| Click Chemistry (CuAAC) | Azide and Alkyne | Highly specific and efficient conjugation | mdpi.com |

| Staudinger Reaction at Phosphate | Carboxylic acid and primary amine | Amide bond formation for conjugation | nih.gov |

| Fluoroalkyl Phthalocyanine (B1677752) Conjugation | Carboxy-derived phthalocyanine and 5'-aminoalkyl-oligonucleotide | Creation of bioconjugates | nih.gov |

Impact of 2 Fluorination on Nucleic Acid Structure and Biophysical Characteristics

Conformational Analysis of 2'-Fluorocytidine Residues within Oligonucleotides

The introduction of a highly electronegative fluorine atom at the 2'-position of the sugar ring preorganizes the nucleotide into a specific conformation that influences the entire structure of an oligonucleotide.

The sugar moiety of a nucleotide is not planar and can adopt various puckered conformations, primarily the C3'-endo (North) and C2'-endo (South) forms. In DNA, the deoxyribose sugars typically prefer the C2'-endo pucker, which is characteristic of a B-form helix. In contrast, the ribose sugars in RNA favor the C3'-endo conformation, a key feature of the A-form helix. oup.com

The substitution of the 2'-hydroxyl with a fluorine atom strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. d-nb.inforesearchgate.net This preference is attributed to the high electronegativity of the fluorine atom, which creates a gauche effect between the 2'-substituent and the O4' of the sugar ring. oup.com X-ray crystal analysis of 2'-deoxy-2'-fluorocytidine (B130037) confirms its adoption of a C3'-endo conformation. researchgate.net This conformational preorganization into an RNA-like sugar pucker is a fundamental driver of the properties exhibited by 2'-fluoro-modified oligonucleotides. d-nb.info Studies have shown a direct correlation between the electronegativity of the substituent at the 2'-position and the population of the C3'-endo conformer. google.com

Thermodynamic Stability of Oligonucleotide Duplexes Incorporating 2'-Fluorocytidine

A significant consequence of the conformational rigidity imparted by 2'-fluorination is the enhanced thermodynamic stability of oligonucleotide duplexes containing these modifications.

Oligonucleotides containing 2'-fluorocytidine exhibit a markedly increased binding affinity for their complementary RNA and DNA strands. researchgate.netgoogle.com This enhanced affinity means that they form more stable duplexes compared to their unmodified DNA or even native RNA counterparts. The preorganization of the sugar into the C3'-endo conformation reduces the entropic penalty of hybridization, as the nucleotide does not need to adopt the correct pucker upon binding. This inherent structural readiness contributes to a more favorable free energy of duplex formation. This increased stability is a key advantage for therapeutic applications, as it can lead to more potent and durable target engagement in a biological environment.

The enhanced stability of duplexes containing 2'-fluorocytidine is quantitatively measured by an increase in the melting temperature (Tm), which is the temperature at which half of the duplex strands dissociate. The incorporation of 2'-fluoro modifications leads to a significant and positive shift in Tm. For example, a 2'-fluoroarabino-modified RNA (2'F-ANA) hybridized to a complementary RNA strand showed a Tm of 51.2 °C, a dramatic increase of nearly 19 °C compared to the analogous arabinonucleic acid (ANA) RNA duplex, which melted at 32.4 °C. oup.com Similarly, a 10-mer fluorinated RNA hairpin was found to have a melting point of 74.7 °C, which was 2 °C higher than its unmodified RNA equivalent. d-nb.info

The increase in thermodynamic stability can be dissected by examining the enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy of hybridization (ΔG°). Enthalpy reflects changes in heat, such as the formation of hydrogen bonds and stacking interactions, while entropy relates to changes in disorder or randomness in the system. vaia.comaps.org

The stabilization afforded by 2'-fluoro modifications is primarily driven by favorable enthalpic contributions. oup.com The C3'-endo conformation promotes better base stacking within the A-form helix, leading to more favorable van der Waals and dipole-dipole interactions, which releases more energy upon duplex formation (a more negative ΔH°). While locking the sugar pucker might be expected to be entropically unfavorable for the single strand, this is often offset by the reduced conformational entropy that is lost upon duplex formation and favorable changes in solvent entropy. vaia.comnih.gov

Thermodynamic analysis of a 2'F-ANA:RNA duplex compared to an ANA:RNA duplex provides a clear example. The significantly more stable 2'F-ANA:RNA duplex exhibited a much more favorable enthalpy of formation, as shown in the table below.

This data illustrates that the enhanced stability (more negative ΔG°) of the 2'-fluoro-modified duplex is largely due to the much more favorable enthalpy change (more negative ΔH°), which overcomes a slightly less favorable entropy change. oup.com This thermodynamic profile underscores the importance of the conformational preorganization induced by the 2'-fluorine atom in creating highly stable nucleic acid structures.

Analysis of Pseudo Hydrogen Bonding Interactions Involving 2'-Fluorine

The highly electronegative nature of the 2'-fluorine atom allows it to participate in unconventional hydrogen bonds, often termed "pseudo hydrogen bonds." These interactions, while weaker than classical hydrogen bonds, play a crucial role in the conformational stability of 2'-fluorinated nucleic acid duplexes.

Research has provided evidence for the existence of a pseudo hydrogen bond between the 2'-fluorine and the H8 proton of a neighboring purine (B94841) base (2'F-H8(purine)). researchgate.net This interaction is considered a significant factor in the increased binding affinity of 2'-fluoroarabinonucleic acid (2'F-ANA) to RNA. researchgate.netnih.gov In contrast to the favorable 2'F-purine H8 interaction, the 2'-hydroxyl group in arabinonucleic acids (ANA) can lead to unfavorable steric interactions with the nucleobase. nih.gov

In other contexts, such as in 2'-fluoro-arabinose (2'F-araC) modified i-motifs, it has been hypothesized that the 2'-fluorine can enhance interstrand CH…O interactions within the narrow grooves of the structure. oup.com Furthermore, computational and NMR studies on oligonucleotides composed of 2'F-araC and 2'F-riboG have revealed that sequential 2'F…H2N interactions contribute to the stabilization of left-handed Z-form helices under physiological conditions. ub.edu

The presence of these pseudo hydrogen bonds can have a measurable impact on the thermodynamic stability of nucleic acid structures. The table below summarizes key findings related to these interactions.

| Interacting Atoms | Nucleic Acid Context | Observed Effect | Reference |

| 2'F --- H8 (Purine) | 2'F-ANA/RNA duplex | Contributes to increased thermal stability and binding affinity. | researchgate.netnih.gov |

| 2'F --- H2N | 2'F-araC and 2'F-riboG oligomers | Stabilizes left-handed Z-form helix. | ub.edu |

| FC --- H2'…O4' | Duplexes and G-quadruplexes | Potential for enhanced interstrand interactions. | oup.com |

| CF --- HC6 | 6'-fluoro bicyclothymidine | Increases duplex stability by orienting and partially freezing torsion angle. | acs.org |

These interactions underscore the complex electronic effects imparted by 2'-fluorination, which go beyond simple steric considerations and contribute significantly to the unique biophysical properties of these modified nucleic acids.

Investigation of Hydration Properties and Solvent Interactions in 2'-Fluorinated Nucleic Acids

The substitution of the 2'-hydroxyl group with a fluorine atom significantly alters the hydration pattern in the minor groove of nucleic acid duplexes. The 2'-hydroxyl group is a proficient hydrogen bond donor and acceptor, allowing it to act as a bridge for water molecules, linking the two strands across the minor groove. nih.govnih.gov

Despite the poor hydration of the 2'-fluorine, 2'-F RNA duplexes exhibit higher thermal stability compared to their RNA counterparts. Thermodynamic data indicate that this increased stability is primarily enthalpy-driven, stemming from enhanced base stacking and Watson-Crick hydrogen bonding strengths, rather than from favorable entropic changes related to solvent reorganization. nih.gov

The table below outlines the comparative hydration properties and their consequences.

| Feature | RNA (2'-OH) | 2'-F RNA (2'-F) | Reference |

| Minor Groove Hydration | Extensively hydrated; 2'-OH acts as a bridge for water molecules. | Poorly hydrated; 2'-F is a poor H-bond acceptor. | nih.govnih.gov |

| Role of 2' Substituent | Hydrogen bond donor and acceptor. | Poor hydrogen bond acceptor. | nih.gov |

| Impact on Stability | Stable duplex. | Increased thermal stability (enthalpically driven). | nih.gov |

| Counterion Uptake | Standard | Potentially higher compared to some other modified duplexes. | nih.gov |

Enzymatic Recognition and Processing of 2 Fluorinated Oligonucleotides

Interactions with Nucleases and Resistance to Enzymatic Degradation

A critical factor for the in vivo application of oligonucleotides is their resistance to degradation by nucleases. The 2'-fluoro modification has been shown to confer significant protection against these enzymes.

Oligonucleotides containing 2'-fluoro modifications exhibit increased stability against exonucleases, which are enzymes that cleave nucleotides one at a time from the end of a polynucleotide chain. In serum, a significant portion of nucleolytic activity comes from 3' exonucleases. idtdna.com The 2'-fluoro modification provides a degree of resistance to this degradation. idtdna.comgenelink.com For enhanced protection, especially at the 5' and 3' ends of the oligonucleotide, the 2'-fluoro modification is often used in conjunction with other modifications like phosphorothioate (B77711) (PS) bonds. idtdna.com PS bonds involve the replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, which further hinders exonuclease activity. idtdna.com Studies have shown that while 2'-fluoro modifications alone provide some nuclease resistance, combining them with phosphorothioation significantly enhances this effect. genelink.com

Endonucleases cleave phosphodiester bonds within a polynucleotide chain. Oligonucleotides with 2'-fluoro modifications have demonstrated resistance to various endonucleases. nih.gov For instance, 2'-fluoro modified DNA has been shown to be resistant to degradation by DNase I, an enzyme that randomly cleaves single- and double-stranded DNA. researchgate.netoup.com Furthermore, these modified oligonucleotides are also resistant to ribonucleases (RNases) such as RNase T1, which specifically cleaves RNA after guanine (B1146940) residues. researchgate.netoup.com This broad-spectrum resistance to both DNA- and RNA-cleaving endonucleases makes 2'-fluoro modified oligonucleotides robust in various biological environments. researchgate.netoup.com The replacement of natural base pairs with fluorinated base pairs can make the modified oligonucleotide unrecognizable to endonucleases, thus increasing its stability. thno.org

The fluorine atom itself, being larger than a hydrogen atom, can also create a steric hindrance that impedes the access of nuclease active sites to the phosphodiester backbone. genelink.com This steric effect, combined with the conformational rigidity imparted by the C3'-endo pucker, contributes significantly to the observed nuclease resistance. biosearchtech.com Furthermore, the electronegativity of the fluorine atom stabilizes the N-glycosidic linkage, which connects the nucleobase to the sugar, making the entire nucleotide more resistant to chemical degradation that can be a precursor to enzymatic cleavage. oup.com

Table 1: Summary of Nuclease Resistance of 2'-Fluoro-Modified Oligonucleotides

| Nuclease Type | Effect of 2'-Fluoro Modification | Key Findings | Citations |

| Exonucleases | Increased stability | Provides partial resistance, significantly enhanced when combined with phosphorothioate linkages. | idtdna.comgenelink.com |

| Endonucleases | Increased resistance | Resistant to both DNases (e.g., DNase I) and RNases (e.g., RNase T1). | nih.govresearchgate.netoup.comthno.org |

Compatibility with Nucleic Acid Polymerases in Synthesis and Amplification

Despite their altered structure, 2'-fluoro-modified nucleotides can be recognized and utilized by various nucleic acid polymerases, enabling their enzymatic synthesis and amplification.

Several DNA polymerases have been shown to incorporate 2'-fluoro-modified deoxynucleoside triphosphates (2'-FdNTPs), including 2'-fluoro-2'-deoxycytidine triphosphate (2'-FdCTP). nih.gov Human DNA polymerase α and polymerase γ can incorporate various 2'-FdNTPs into a growing DNA strand. nih.govoup.com This has been demonstrated in vitro, where these polymerases successfully polymerized numerous 2'-FdNTPs. nih.gov

This property is particularly relevant in the context of 2'-fluoro-arabinonucleic acid (FANA), a xeno-nucleic acid (XNA) that has shown promise as an antisense oligonucleotide. rsc.orgnih.govrsc.org Due to its structural similarity to DNA, naturally occurring DNA polymerases can be used for the DNA-mediated replication of FANA. rsc.orgnih.govrsc.org For instance, Tgo DNA polymerase has been used to perform polymerase chain reaction (PCR) with a mix of dNTPs and FANA triphosphates (fNTPs) to produce DNA-FANA chimeras. rsc.orgnih.govrsc.org Several archaeal DNA polymerases, including those from Pyrococcus furiosus (Pfu), Thermococcus gorgonarius (Tgo), and Thermococcus kodakarensis (Kod), have demonstrated the ability to synthesize FANA using a DNA template. nih.gov The fidelity of this synthesis is remarkably high, making it a viable method for producing FANA sequences. researchgate.net

Table 2: DNA Polymerase Compatibility with 2'-Fluoro-Modified Nucleotides

| DNA Polymerase | Compatibility with 2'-FdNTPs | Application | Citations |

| Human Polymerase α | Incorporates most 2'-FdNTPs (including 2'-FdCTP) | DNA synthesis | nih.govoup.com |

| Human Polymerase γ | Incorporates all 2'-FdNTPs | DNA synthesis | nih.govoup.com |

| Tgo DNA Polymerase | Efficiently incorporates fNTPs | PCR for DNA-FANA chimeras, FANA replication | rsc.orgnih.govrsc.orgnih.gov |

| Pfu DNA Polymerase | Can incorporate 2'-FdNTPs | FANA synthesis | nih.gov |

| Kod DNA Polymerase | Can incorporate 2'-FdNTPs | FANA synthesis | nih.gov |

Oligonucleotides containing 2'-fluoro modifications can also serve as templates for RNA polymerases. A notable example is the T7 RNA polymerase, which is widely used for in vitro transcription. nih.gov While the wild-type T7 RNA polymerase has limited ability to use 2'-fluoro-modified NTPs as substrates, engineered variants have been developed to overcome this limitation. eurx.com.plgoogle.com For example, the Y639F mutant of T7 RNA polymerase allows for the polymerization of transcripts containing 2'-fluoro-modified nucleotides. nih.govgoogle.com

Furthermore, DNA-FANA chimeras containing a T7 promoter sequence have been shown to be recognized by T7 RNA polymerase, enabling the in vitro transcription of RNA molecules. rsc.orgnih.gov This demonstrates that the 2'-fluoro modification in the template strand does not completely inhibit the activity of RNA polymerases, and in some cases, can be used to produce RNA transcripts. This capability is crucial for applications such as the in vitro selection of aptamers and the synthesis of modified RNAs with enhanced stability. nih.gov

Substrate and Inhibitory Behavior with Nucleic Acid Ligation and Phosphorylation Enzymes

The ability of enzymes to act on or be inhibited by 2'-fluorinated oligonucleotides is critical for their use in various molecular biology applications and therapeutic strategies. The following subsections detail the interactions of these modified nucleic acids with T4 Polynucleotide Kinase and T4 DNA Ligase.

Phosphorylation by T4 Polynucleotide Kinase (PNK)

T4 Polynucleotide Kinase (PNK) is an enzyme that catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl terminus of DNA and RNA. neb.comnih.govpromega.com This 5'-phosphorylation is a prerequisite for subsequent ligation reactions. promega.comroboklon.com

Research has shown that T4 PNK can efficiently phosphorylate the 5'-hydroxyl group of oligonucleotides containing 2'-fluoro modifications. Specifically, studies on 2'-fluoro arabinonucleic acid (FANA), a xeno nucleic acid with structural similarities to DNA, demonstrate that T4 PNK effectively uses ATP as a phosphate donor to phosphorylate the 5' end of FANA oligonucleotides. nih.govrsc.org This phosphorylation occurs with efficiency comparable to that of natural DNA substrates. nih.gov The generation of 5'-diphosphorylated FANA oligonucleotides during the labeling process does not hinder subsequent enzymatic reactions, such as ligation. nih.gov

Interestingly, the efficiency of T4 PNK can be influenced by the base at the 5'-terminus. Studies have shown a preference for guanine at the 5' end, while cytosine at this position is the least preferred substrate. researchgate.netoup.com The enzyme is also capable of phosphorylating a wide variety of substrates, including single-stranded and double-stranded DNA and RNA, though it is more efficient with single-stranded DNA or duplexes with 5'-overhangs compared to blunt-ended or 3'-overhang duplexes. nih.gov

| Substrate Type | Enzyme | Activity Noted | Reference |

| 2'-Fluoro arabinonucleic acid (FANA) | T4 Polynucleotide Kinase | Efficient 5'-phosphorylation | nih.govrsc.org |

| Single-stranded DNA (5'-Guanine) | T4 Polynucleotide Kinase | Most preferred substrate | researchgate.netoup.com |

| Single-stranded DNA (5'-Cytosine) | T4 Polynucleotide Kinase | Least preferred substrate | researchgate.netoup.com |

| Blunt-ended duplex DNA | T4 Polynucleotide Kinase | Less efficient phosphorylation | nih.gov |

Ligation by T4 DNA Ligase

T4 DNA ligase is a highly versatile enzyme that joins DNA fragments by creating a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in a duplex DNA. bitesizebio.comthermofisher.com It can ligate both cohesive (sticky) and blunt ends. bitesizebio.comthermofisher.com The presence of a 2'-fluoro modification at the nick site can significantly impact the efficiency of the ligation reaction.

Studies have demonstrated that T4 DNA ligase can successfully ligate phosphorylated 2'-fluorinated oligonucleotides. For instance, a phosphorylated FANA oligonucleotide can be effectively joined to an upstream FANA oligonucleotide when they are brought into proximity by a DNA splint. nih.govrsc.org The ligation yield is not significantly different when a FANA donor is used compared to a DNA donor with the same FANA acceptor sequence. nih.gov

However, the efficiency of ligation is highly dependent on the position of the modification relative to the nick and the resulting sugar pucker conformation. The sugar pucker of the nucleotide at the 3'-end of the nick has a more profound impact on ligation efficiency than modifications at the 5'-end. oup.comnih.gov For example, modifications that favor a C3'-endo sugar pucker (RNA-like), such as 2'-O-methyl substitutions, have been shown to decrease ligation efficiency more significantly when placed at the 3'-end of the nick compared to the 5'-end. researchgate.netoup.comnih.gov This is attributed to the distortion of the phosphate backbone caused by the switch from the typical C2'-endo conformation of DNA. researchgate.net

Research using 2'-O-methyl nucleotide substitutions, which also induce a C3'-endo pucker similar to some 2'-fluoro-ribonucleosides, provides insight into the kinetic effects. These substitutions lead to a decrease in the maximal initial velocity (Vmax) and an increase in the Michaelis constant (Km) of T4 DNA ligase, indicating reduced catalytic efficiency and substrate affinity. oup.comnih.gov

| Substrate Modification Location | Ligation Efficiency Reduction | Kinetic Effect | Reference |

| 2'-OMeN at 5'-end of nick | 48.7% ± 6.7% | Reduced Vmax, Increased Km | oup.comnih.gov |

| 2'-OMeN at 3'-end of nick | 70.6% ± 4.0% | Reduced Vmax, Increased Km | oup.comnih.gov |

| 2'-OMeN at both 5' and 3'-ends | 76.6% ± 1.3% | Reduced Vmax, Increased Km | oup.comnih.gov |

Interactions with DNA Repair Enzymes (e.g., Thymine-DNA Glycosylase)

Thymine-DNA glycosylase (TDG) is a key enzyme in the base excision repair (BER) pathway. It is responsible for recognizing and removing mismatched or modified bases from DNA, such as thymine (B56734) from a G·T mispair or the oxidized derivatives of 5-methylcytosine. nih.govoup.com The interaction of TDG with DNA containing 2'-fluoro modifications has been a subject of study to understand the enzyme's mechanism.

The incorporation of a fluorine atom at the 2'-position of a nucleoside within a DNA duplex can act as an inhibitor of DNA glycosylases. portlandpress.com This is because the 2'-fluoro modification is thought to destabilize the oxocarbenium ion-like transition state that forms during the glycosidic bond cleavage step of the repair reaction. portlandpress.com Consequently, oligonucleotides containing substrates like 2'-fluoro-deoxyuridine (UF) or 2'-fluoroarabino-deoxythymidine (TF) are recognized and bound by TDG, and the target base is flipped into the active site, but the base is not excised. nih.govoup.comoup.com

This property has made 2'-fluorinated analogs invaluable tools for structural and biophysical studies. For example, crystal structures of the human TDG catalytic domain have been solved in complex with DNA containing a 2'-deoxy-2'-fluoro-cytidine analog, providing insights into how the enzyme specifically recognizes its substrates. rcsb.org Furthermore, 19F NMR spectroscopy using 2'-fluoro-substituted deoxynucleotides has been employed to monitor the base-flipping mechanism of TDG, revealing that factors affecting TDG's activity, such as post-translational modifications, can impair the formation of a productive enzyme-substrate complex where the base is flipped into the active site. nih.gov

| Enzyme | 2'-Fluoro Analog | Observation | Application in Research | Reference |

| Thymine-DNA Glycosylase (TDG) | 2'-fluoro-deoxyuridine (UF) | Base flipping without excision | Monitoring enzyme-mediated base flipping | nih.govoup.com |

| Thymine-DNA Glycosylase (TDG) | 2'-fluoroarabino-deoxythymidine (TF) | Binds to active site, not cleaved | Studying substrate binding affinity | oup.com |

| Thymine-DNA Glycosylase (TDG) | 2'-deoxy-2'-fluoro-cytidine analog | Forms stable complex with enzyme | X-ray crystallography for structural analysis | rcsb.org |

Research Applications of 2 Deoxy 5 O Dmt 2 Fluorocytidine Modified Oligonucleotides in Nucleic Acid Biology

Role in Oligonucleotide Synthesis for Research Tool Development

2'-Deoxy-5'-O-DMT-2'-fluorocytidine serves as a fundamental building block in the automated chemical synthesis of modified DNA and RNA sequences. The DMT group provides a stable, yet readily cleavable, protecting group for the 5'-hydroxyl function, essential for the stepwise addition of nucleotides during solid-phase synthesis. The fluorine modification at the 2' position confers desirable properties to the resulting oligonucleotides, making them powerful research tools.

In the realm of molecular biology and biochemical research, this compound, often in its phosphoramidite (B1245037) form, is a key reagent for creating custom DNA and RNA sequences. The incorporation of this modified cytidine (B196190) residue into an oligonucleotide chain can significantly alter its biochemical and biophysical characteristics. The 2'-fluoro modification is particularly noteworthy for its ability to increase the thermal stability of oligonucleotide duplexes. This enhanced stability is a direct result of the fluorine atom's high electronegativity, which influences the sugar pucker conformation, pre-organizing the oligonucleotide into a geometry favorable for binding to its complementary strand. nih.gov

The synthesis process typically involves standard automated oligonucleotide synthesis protocols, where the phosphoramidite of this compound is coupled to the growing oligonucleotide chain. nih.govbiosynth.com This allows for the precise placement of the 2'-fluoro-modified cytidine at specific positions within the sequence, enabling researchers to systematically study structure-activity relationships.

| Property | Description |

| Increased Thermal Stability | The 2'-fluoro modification enhances the melting temperature (Tm) of oligonucleotide duplexes, indicating stronger binding to complementary sequences. oup.com |

| Nuclease Resistance | Oligonucleotides containing 2'-fluoro modifications exhibit greater resistance to degradation by cellular enzymes (nucleases). nih.govbiosynth.com |

| Favorable Sugar Pucker | The fluorine atom promotes an N-type (C3'-endo) sugar conformation, similar to that found in A-form RNA, which is beneficial for binding to RNA targets. nih.govoup.com |

The enhanced properties of oligonucleotides containing 2'-fluoro-modifications make them excellent candidates for the development of nucleic acid probes for detection and imaging applications. mdpi.com These probes are designed to bind with high affinity and specificity to target DNA or RNA sequences, allowing for their detection and quantification. mdpi.comnih.gov

The increased stability and nuclease resistance of 2'-fluoro-modified probes are particularly advantageous for in vivo and in vitro diagnostic assays where enzymatic degradation can be a significant issue. mdpi.com Furthermore, the ability to incorporate fluorescent dyes or other reporter molecules into these modified oligonucleotides enables the development of sensitive probes for techniques such as fluorescence in situ hybridization (FISH) and real-time PCR. mdpi.comnih.gov For live-cell imaging, it is crucial that these probes exhibit good cellular penetration and minimal cytotoxicity, and the design of such probes often involves careful consideration of these factors. mdpi.com

Applications in Investigating Gene Regulation and Expression Mechanisms

Modified oligonucleotides containing this compound are powerful tools for elucidating the intricate mechanisms of gene regulation and expression. Their ability to modulate the function of specific genes makes them indispensable for both basic research and the development of potential therapeutic strategies.

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. biorxiv.orgnih.govnih.gov This binding can inhibit the translation of the mRNA into protein, thereby downregulating the expression of the corresponding gene. The incorporation of 2'-fluoro modifications, such as 2'-fluorocytidine, into ASOs is a common strategy to enhance their therapeutic potential. nih.govnih.gov

The 2'-fluoro group increases the binding affinity of the ASO for its target RNA and confers resistance to nuclease degradation, prolonging its activity within the cell. nih.govnih.gov This increased stability and affinity are critical for achieving a potent and sustained antisense effect. nih.gov "Gapmer" ASO designs, which feature a central block of unmodified DNA flanked by 2'-modified nucleotides, are often employed to trigger the degradation of the target RNA by the enzyme RNase H. nih.gov

| Modification | Impact on ASO Properties |

| 2'-Fluoro Modification | Increases binding affinity to target RNA. nih.govnih.gov |

| 2'-Fluoro Modification | Enhances nuclease resistance and in vivo stability. nih.gov |

| Phosphorothioate (B77711) Backbone | Often used in conjunction with 2'-modifications to further increase nuclease resistance and recruit RNase H. nih.gov |

RNA interference (RNAi) is a natural cellular process for gene silencing that is mediated by small interfering RNAs (siRNAs). nih.govmdpi.com siRNAs are short, double-stranded RNA molecules that can guide the degradation of a specific mRNA target. Chemical modifications, including the incorporation of 2'-fluoro nucleosides, are widely used to improve the drug-like properties of synthetic siRNAs. nih.govgoogle.com

| Feature | Role in siRNA Research |

| Enhanced Stability | 2'-fluoro modifications protect siRNAs from nuclease degradation, extending their half-life. nih.gov |

| Reduced Off-Target Effects | Strategic placement of modifications can minimize unintended gene silencing. mdpi.com |

| Maintained RNAi Activity | Careful design allows for potent and specific gene knockdown. nih.govnih.gov |

Development of Molecular Recognition Elements (Aptamers) for Research

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, enabling them to bind to a wide range of targets, including proteins, small molecules, and cells, with high affinity and specificity. oup.comchemrxiv.org The development of aptamers often involves the use of modified nucleotides to enhance their stability and binding properties. chemrxiv.orgcsic.es

Generation of High-Affinity and Nuclease-Resistant Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. jenabioscience.com However, the therapeutic application of natural RNA aptamers is often limited by their susceptibility to degradation by nucleases present in biological fluids. creative-biolabs.comnih.gov The introduction of a fluorine atom at the 2'-position of the ribose sugar, as in 2'-fluorocytidine, is a widely adopted strategy to overcome this limitation. creative-biolabs.comnih.gov

The 2'-fluoro modification significantly enhances the nuclease resistance of aptamers, prolonging their half-life in serum. creative-biolabs.comresearchgate.net Unmodified aptamers can have a half-life of only a few minutes in serum, whereas 2'-fluoro-modified aptamers demonstrate considerably increased stability. creative-biolabs.comresearchgate.net This enhanced stability is crucial for in vivo applications. nih.govresearchgate.net

Beyond nuclease resistance, the 2'-fluoro modification often leads to higher binding affinity for the target molecule. creative-biolabs.comnih.gov The fluorine atom, being highly electronegative, influences the sugar pucker to favor a C3'-endo conformation, similar to that of natural RNA. trilinkbiotech.comglenresearch.com This pre-organization of the oligonucleotide backbone can result in more stable secondary structures and enhanced binding. nih.govtrilinkbiotech.com Studies have shown that 2'-fluoro-modified RNA duplexes are less hydrated than their unmodified counterparts, leading to stronger Watson-Crick hydrogen bonding and improved π-π stacking interactions. nih.gov The increase in melting temperature (Tm) of duplexes containing 2'-fluoro modifications is a direct indicator of this enhanced stability. trilinkbiotech.comglenresearch.com For instance, with an RNA target, the melting temperature was enhanced by approximately 1.8°C for each 2'-F-RNA residue incorporated. glenresearch.com

The process of generating these modified aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). jenabioscience.comnih.gov In this process, a large, random library of oligonucleotides is subjected to iterative rounds of selection for binding to a target molecule and amplification of the binders. nih.gov To generate 2'-fluoro-modified aptamers, the amplification steps are carried out using polymerases that can incorporate 2'-fluoro-modified nucleotide triphosphates, such as 2'-fluoro-dCTP. nih.govresearchgate.net

| Property | Unmodified RNA Aptamers | 2'-Fluoro-Modified RNA Aptamers |

| Nuclease Resistance | Low (half-life of ~5 min in serum) creative-biolabs.com | High (significantly increased half-life) creative-biolabs.comresearchgate.net |

| Binding Affinity | Variable | Often higher than unmodified counterparts creative-biolabs.comnih.govtrilinkbiotech.com |

| Sugar Pucker | C3'-endo | Predominantly C3'-endo trilinkbiotech.comglenresearch.com |

| Helical Conformation | A-form | A-form glenresearch.comoup.com |

Application in Ligand Binding and Selection Studies

The enhanced properties of 2'-fluoro-modified oligonucleotides make them valuable tools in ligand binding and selection studies. iu.edu The increased affinity and specificity stemming from the 2'-fluoro modification allow for the selection of aptamers against a wide range of targets, including those that are challenging for natural nucleic acids. researchgate.netnih.gov

The SELEX process with 2'-fluoro-modified libraries has been successfully used to isolate high-affinity aptamers for various proteins. nih.govresearchgate.net For example, 2'-fluoro-substituted RNA aptamers have been isolated that bind to streptavidin with a high affinity of approximately 7 ± 1.8 nM. ox.ac.uk In another study, the inclusion of 2'-fluoro substituents facilitated the selection of aptamers that bind to human neutrophil elastase (HNE) with high affinity and specificity, overcoming non-specific electrostatic interactions that can otherwise be problematic. researchgate.netnih.gov

The stability of these modified aptamers in biological fluids also makes them more reliable reagents for binding assays and diagnostic applications. creative-biolabs.com Their resistance to degradation ensures that the observed binding is due to the specific interaction of the intact aptamer with its target, rather than being confounded by the presence of degradation products.

Elucidation of Nucleic Acid Structure and Dynamics via Fluorine Tagging

The unique properties of the fluorine atom, particularly its 100% natural abundance as the ¹⁹F isotope and its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make it an excellent probe for studying the structure and dynamics of nucleic acids. nih.govacs.orgresearchgate.net

Application of ¹⁹F NMR Spectroscopy for Conformational Probing

¹⁹F NMR spectroscopy is a powerful technique for investigating the local conformation of nucleic acids. acs.orgresearchgate.net The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, meaning that small changes in the conformation of a nucleic acid can lead to large, easily detectable changes in the ¹⁹F NMR spectrum. acs.orgresearchgate.net

By site-specifically incorporating a 2'-fluorocytidine residue into an oligonucleotide, researchers can obtain detailed information about the structure and dynamics at that specific location. nih.govfrontiersin.org For example, ¹⁹F NMR has been used to monitor conformational changes in RNA upon protein binding. nih.govfrontiersin.org The binding of a protein to a region near the fluorine label can cause a change in the intensity or chemical shift of the ¹⁹F NMR signal, allowing for the mapping of protein binding sites. nih.govfrontiersin.org This approach has also been used to study the concurrent or competitive binding of multiple proteins to a single RNA molecule. nih.govfrontiersin.org

In one study, the incorporation of two 2'-fluoro nucleotides at different positions in an RNA molecule resulted in two distinct peaks in the ¹⁹F NMR spectrum, allowing for the simultaneous monitoring of both sites. nih.govfrontiersin.org This highlights the ability of ¹⁹F NMR to provide site-specific information in complex biological systems.

X-ray Crystallography Studies of Fluorinated Nucleic Acid Complexes

For instance, the crystal structure of a self-complementary L-DNA containing a 2'-fluoro-L-cytidine residue showed that it forms a Watson-Crick base pair with L-guanosine that is virtually identical to the non-modified L-type C:G pair. iu.edu The study also noted that the presence of the 2'-modification facilitated the crystallization of the L-DNA. iu.edu Similarly, a high-resolution crystal structure of an L-oligonucleotide containing a 2'-fluoro-L-uridine revealed that the 2'-F-ribose adopts an L-type C3'-endo pucker conformation, consistent with native D-type 2'-F nucleic acid structures. iu.edu These studies confirm that the 2'-fluoro modification is well-tolerated within the helical structure of nucleic acids.

| Molecule | PDB ID | Resolution (Å) | Key Findings |

| L-5'-d(GCFGTACGC)-3' | Not specified in source | Not specified in source | Fluoro-L-cytidine forms a standard Watson-Crick base pair with L-guanosine, with no significant structural perturbation. iu.edu |

| L-5'-GUFGTACAC-3' | 7KW4 acs.org | Not specified in source | The 2'-F-ribose displays an L-type C3'-endo pucker conformation, and the overall structure is a stable A-form L-DNA. iu.edu |

Circular Dichroism Spectroscopy for Helical Conformation Analysis

Studies on 2'-fluoro-modified oligonucleotides have consistently shown that they adopt an A-form helical geometry, similar to natural RNA. glenresearch.comoup.com The CD spectra of duplexes containing 2'-fluoro-RNA hybridized to a complementary RNA strand are characteristic of A-form helices, indicating that the sugars have adopted the C3'-endo pucker. glenresearch.com Similarly, a study on 2'-fluoro-modified L-DNA and L-RNA showed that they adopt classical L-type B-form and A-form helical conformations, respectively, with the CD spectra being mirror images of their D-form counterparts. iu.edu This confirms that the 2'-fluoro modification does not disrupt the fundamental helical structure of the nucleic acid. iu.edu

Studies of Viral Replication Mechanisms through Polymerase Interaction

Modified nucleosides, including 2'-deoxy-2'-fluorocytidine (B130037) and its derivatives, are important tools for studying the mechanisms of viral replication and for developing antiviral therapies. nih.govplos.org Many viruses rely on an RNA-dependent RNA polymerase (RdRp) to replicate their genome, and this enzyme is a prime target for antiviral drugs. nih.govplos.orgnih.gov

Nucleoside analogs can act as inhibitors of viral polymerases by being incorporated into the growing viral RNA or DNA chain, leading to chain termination. plos.orgacs.org The 2'-fluoro modification can play a crucial role in the selectivity and potency of these inhibitors. plos.org

For example, the nucleoside analog ALS-8112 (2'F-4'ClCH₂-cytidine) is a potent inhibitor of the respiratory syncytial virus (RSV) polymerase. plos.orgacs.org The 5'-triphosphate of ALS-8112 is efficiently incorporated by the RSV polymerase, causing chain termination of RNA synthesis. plos.org Structural modeling and enzymatic analysis have shown that both the 2'-fluoro and the 4'-chloromethyl groups contribute to the selective inhibition of the RSV polymerase over host and other viral polymerases. plos.org

In another study, 2'-deoxy-2'-fluorocytidine was identified through computational docking studies as a potential inhibitor of the Hantaan virus RdRp, with a strong binding affinity. nih.gov These studies demonstrate the utility of 2'-fluoro-modified nucleosides in probing the active site of viral polymerases and in the rational design of novel antiviral agents. nih.govplos.org

| Compound | Virus | Target Enzyme | Mechanism of Action |

| ALS-8112-TP | Respiratory Syncytial Virus (RSV) | RNA polymerase | Chain termination of RNA synthesis plos.orgacs.org |

| 2'-Deoxy-2'-fluorocytidine | Hantaan Virus (HTN) | RNA-dependent RNA polymerase (RdRp) | Binds to the active site and manganese ions nih.gov |

| 2'-Deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus (CCHFV) | Not specified | Potent inhibitor of viral replication medchemexpress.com |

| 2'-Deoxy-5'-O-DMT-2'-fluorouridine | Yellow Fever Virus (YFV) | Not specified | Potent anti-YFV activity medchemexpress.com |

Future Directions in 2 Fluorocytidine Research

Development of Novel Synthetic Strategies for Accessing Fluorinated Nucleic Acid Building Blocks

The synthesis of fluorinated nucleosides, including 2'-fluorocytidine, has traditionally been a complex and often low-yielding process. mdpi.com However, the increasing demand for these compounds in various research and therapeutic contexts is driving the development of more efficient and versatile synthetic methodologies.

One promising area of development is the use of electrophilic fluorinating reagents in aminocatalytic processes, which has the potential to provide a unified strategy for synthesizing a variety of 3'-fluoronucleosides and could be extended to 2'-fluoro analogues. acs.org Additionally, innovative methodologies like oxidative desulfurization-fluorination and reductive desulfonylation-fluorination are being investigated for the synthesis of 2'-mono and 2',2'-difluoro pyrimidine (B1678525) nucleosides from readily available precursors. fiu.edu These advancements are crucial for making fluorinated nucleic acid building blocks more accessible for a wide range of applications.

A summary of key synthetic approaches and their potential for future development is presented in the table below.

| Synthetic Strategy | Description | Key Advantages | Future Development Focus |

|---|---|---|---|

| Convergent Synthesis | Separate synthesis of fluorinated sugar and nucleobase followed by coupling. mdpi.com | Allows for greater variation in both the sugar and base moieties. mdpi.com | Improving coupling efficiency and stereoselectivity. |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride (B91410) source, such as using (diethylamino)sulfur trifluoride (DAST). mdpi.comnih.gov | Direct introduction of fluorine. | Minimizing byproducts and improving reaction yields. mdpi.com |

| Electrophilic Fluorination | Use of electrophilic fluorine sources in catalytic reactions. acs.org | Potentially milder reaction conditions and broader substrate scope. acs.org | Expanding the methodology to a wider range of nucleoside analogues. |

| Enzymatic Synthesis | Utilization of enzymes for the synthesis of fluorinated nucleosides and their triphosphates. metkinenchemistry.commetkinenchemistry.com | High stereoselectivity and environmentally friendly conditions. | Discovering and engineering new enzymes with improved substrate tolerance. |

Advancements in Enzymatic Manipulation and Engineering of 2'-Fluorinated Systems

The ability to manipulate 2'-fluorinated nucleic acids with enzymes is critical for their use in biological systems and for the development of advanced biotechnological tools. While natural DNA and RNA polymerases often struggle to efficiently incorporate 2'-fluorinated nucleotides, significant progress has been made in engineering mutant polymerases that can synthesize and even amplify these modified nucleic acids. nih.govnih.govnih.gov

Future research in this area will likely focus on several key aspects:

Improving Polymerase Efficiency and Fidelity: The development of next-generation polymerases with enhanced efficiency and accuracy for incorporating 2'-fluoronucleotides will be a major goal. nih.gov This will enable the reliable synthesis of longer and more complex 2'-fluorinated nucleic acid sequences for various applications.

Expanding the Enzymatic Toolkit: Beyond polymerases, there is a growing need to identify and engineer other nucleic acid-modifying enzymes that can act on 2'-fluorinated substrates. This includes ligases, kinases, and nucleases. rsc.orgnih.gov Recent studies have shown that enzymes like T4 polynucleotide kinase and T4 DNA ligase can be used for the phosphorylation and ligation of 2'-fluoro arabino nucleic acids (FANA), expanding the possibilities for constructing complex FANA-based structures. rsc.orgnih.gov

Enzymatic Synthesis of Building Blocks: The enzymatic synthesis of 2'-fluoronucleoside triphosphates offers a greener and more efficient alternative to chemical synthesis. metkinenchemistry.commetkinenchemistry.com Future efforts will likely focus on optimizing these enzymatic pathways and expanding the range of producible fluorinated nucleotide analogues.

The table below highlights some of the key enzymes involved in the manipulation of 2'-fluorinated nucleic acids and their future research directions.

| Enzyme Class | Function | Recent Advancements | Future Research Directions |

|---|---|---|---|

| DNA/RNA Polymerases | Synthesis and amplification of nucleic acids. | Engineered polymerases (e.g., mutants of Taq, Pfu, Vent, Deep Vent, and UlTma) capable of incorporating 2'-fluoronucleotides. nih.govnih.govnih.govoup.com | Improving efficiency, fidelity, and processivity for longer and more complex 2'-fluorinated sequences. nih.gov |

| Ligases | Joining nucleic acid fragments. | T4 DNA ligase has been shown to ligate FANA oligonucleotides. rsc.orgnih.gov | Discovering or engineering ligases with broader substrate specificity for different types of 2'-fluorinated nucleic acids. |

| Kinases | Adding phosphate (B84403) groups. | T4 polynucleotide kinase can phosphorylate the 5'-hydroxyl group of FANA. rsc.orgnih.gov | Exploring the substrate scope of other kinases for various 2'-fluorinated nucleosides. |

| Nucleases | Cleaving nucleic acids. | 2'-fluorinated nucleic acids exhibit increased resistance to nuclease degradation. glenresearch.combiosyn.com | Developing controlled methods for the specific cleavage of 2'-fluorinated sequences when desired. |

Expansion of Research Applications in Synthetic Biology and Advanced Biotechnology

The unique properties of 2'-fluorinated nucleic acids, such as their enhanced stability and ability to form stable duplexes, make them highly attractive for a wide range of applications in synthetic biology and biotechnology. biosyn.comsyngenis.com

In the realm of synthetic biology, 2'-fluorinated nucleic acids are being explored as components of synthetic genetic polymers, or Xeno Nucleic Acids (XNAs). rsc.orgnih.gov The ability to enzymatically synthesize and replicate FANA, a type of 2'-fluoro arabino nucleic acid, opens the door to creating artificial genetic systems with novel properties. rsc.orgnih.govresearchgate.netacs.org These systems could be used to store and transmit genetic information independently of natural DNA and RNA, potentially leading to the development of novel life forms with unique biochemical capabilities.

The development of aptamers, which are short, single-stranded nucleic acid sequences that can bind to specific targets, has also been significantly advanced by the use of 2'-fluoro modifications. glenresearch.comtrilinkbiotech.com 2'-Fluoro-RNA aptamers exhibit increased nuclease resistance and often bind to their targets with higher affinity compared to their unmodified RNA counterparts. glenresearch.com This makes them promising candidates for therapeutic and diagnostic applications, including the targeted delivery of drugs and the development of sensitive biosensors. trilinkbiotech.comnih.gov

Furthermore, 2'-fluorinated nucleic acids are being utilized in the development of spherical nucleic acids (SNAs). researchgate.net These nanostructures, consisting of a nanoparticle core densely functionalized with oligonucleotides, have shown great promise in areas such as intracellular sensing and drug delivery. The incorporation of 2'-fluorinated DNA into SNAs has been shown to enhance their stability and resistance to degradation in biological environments. researchgate.net

Exploration of 2'-Fluorination in Rational Design of Nucleic Acid-Based Tools

This conformational control is being exploited in the design of antisense oligonucleotides and siRNAs with improved efficacy and stability. mdpi.comcdnsciencepub.com For example, the C3'-endo conformation favored by 2'-fluoro-RNA helps to pre-organize the oligonucleotide for binding to its RNA target, leading to increased affinity. nih.gov

Moreover, 2'-fluorination is being used to stabilize non-canonical nucleic acid structures, such as G-quadruplexes and i-motifs. acs.orgcsic.es These structures are involved in various important biological processes, and the ability to stabilize them with 2'-fluoro modifications provides valuable tools for studying their function and for developing therapeutic strategies that target them. For instance, 2'-fluoroarabinonucleic acid (FANA) has been used to induce a parallel topology in telomeric G-quadruplexes, which has helped to elucidate the mechanism of their recognition by telomerase. acs.org

The ability to fine-tune the properties of nucleic acids through 2'-fluorination is also being leveraged in the development of nucleic acid-based fluorinated derivatives for biomedical applications, including the creation of novel supramolecular materials and drug delivery systems. mdpi.com The continued exploration of the structure-property relationships of 2'-fluorinated nucleic acids will undoubtedly lead to the design of even more sophisticated and effective nucleic acid-based tools in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.